molecular formula C2H6N6S B014714 Purpald CAS No. 1750-12-5

Purpald

Cat. No.: B014714
CAS No.: 1750-12-5
M. Wt: 146.18 g/mol
InChI Key: RDIMQHBOTMWMJA-UHFFFAOYSA-N
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Description

Purpald® (4-Amino-3-hydrazino-5-mercapto-1,2,4-triazole) is a chemical compound known for its specific and sensitive reaction with aldehydes, producing a purple-to-magenta color. This property makes it a valuable reagent in various analytical applications, particularly in the detection of aldehydes .

Mechanism of Action

Target of Action

Purpald® primarily targets aldehydes . It has been described as having an exceedingly specific and sensitive reaction with aldehydes, yielding purple-to-magenta-colored 6-mercapto-s-triazolo[4,3-b]-s-tetrazines .

Mode of Action

The interaction of this compound® with its target aldehydes results in a color change. Specifically, one drop of the aldehyde is added to 10–20 mg of this compound® dissolved in 2 mL of 1 N sodium hydroxide. Aeration of the reactants produces an intense color within a few minutes . This color change is due to the formation of 6-mercapto-s-triazolo[4,3-b]-s-tetrazines .

Biochemical Pathways

It has been used in conjunction with enzymatic systems for the colorimetric detection of creatinine, free fatty acids, and uric acid . It has also been used for the determination of triglycerides in biological samples .

Pharmacokinetics

It is known that this compound® is soluble in 05 M NaOH, forming a clear to slightly hazy solution .

Result of Action

The primary result of this compound®’s action is the color change that occurs when it reacts with aldehydes . This color change can be used to detect the presence of aldehydes in a sample .

Action Environment

The action of this compound® can be influenced by environmental factors. For instance, the reaction requires aeration to produce the intense color . Additionally, this compound® should be stored in well-closed containers at room temperature, as it is relatively stable under normal laboratory conditions .

Biochemical Analysis

Biochemical Properties

4-Amino-3-hydrazino-5-mercapto-1,2,4-triazole is known for its specific and sensitive reaction with aldehydes to yield purple-to-magenta-colored 6-mercapto-s-triazolo[4,3-b]-s-tetrazines . This property makes it a valuable tool in biochemical reactions, particularly in the detection of aldehydes .

Cellular Effects

The cellular effects of 4-Amino-3-hydrazino-5-mercapto-1,2,4-triazole are primarily related to its interaction with aldehydes. Aldehydes are involved in various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. By reacting with aldehydes, 4-Amino-3-hydrazino-5-mercapto-1,2,4-triazole can influence these processes .

Molecular Mechanism

The molecular mechanism of 4-Amino-3-hydrazino-5-mercapto-1,2,4-triazole involves a redox reaction with aldehydes under alkaline conditions . This reaction generates 6-mercapto-5-triazole [4,3-b]-S-tetrazine, a compound with a distinct purple-to-magenta color .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Amino-3-hydrazino-5-mercapto-1,2,4-triazole can be observed over time. The compound is relatively stable under normal laboratory conditions . The intensity of the color produced in its reaction with aldehydes can change over time, depending on the concentration of the aldehyde and the reaction conditions .

Metabolic Pathways

4-Amino-3-hydrazino-5-mercapto-1,2,4-triazole is involved in the metabolic pathway related to the detection and quantification of aldehydes . The compound reacts with aldehydes to produce a colored product, which can be quantified using colorimetric methods .

Preparation Methods

Synthetic Routes and Reaction Conditions

Purpald® can be synthesized through a series of chemical reactions involving the appropriate precursors. The synthesis typically involves the reaction of hydrazine derivatives with thiourea, followed by cyclization to form the triazole ring. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of this compound® involves large-scale synthesis using similar chemical reactions as in laboratory settings but optimized for efficiency and yield. The process includes purification steps to ensure the compound meets the required purity standards for its applications .

Chemical Reactions Analysis

Types of Reactions

Purpald® primarily undergoes oxidation reactions when it reacts with aldehydes. The reaction involves the formation of a purple-colored complex, which is highly specific to aldehydes. This reaction does not occur with ketones, esters, formic acid, amides, hydroxylamines, quinones, uric acid, hydrazines, and aminophenols .

Common Reagents and Conditions

The reaction of this compound® with aldehydes typically requires an alkaline environment, often achieved using sodium hydroxide. The presence of oxygen or an oxidizing agent is also necessary to facilitate the color change .

Major Products

The major product formed from the reaction of this compound® with aldehydes is a purple-to-magenta-colored 6-mercapto-s-triazolo[4,3-b]-s-tetrazine .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Purpald® is unique in its high specificity and sensitivity for aldehydes, producing a distinct purple color that is easy to detect. This makes it particularly useful in applications where precise detection of aldehydes is required .

Properties

IUPAC Name

4-amino-3-hydrazinyl-1H-1,2,4-triazole-5-thione
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InChI

InChI=1S/C2H6N6S/c3-5-1-6-7-2(9)8(1)4/h3-4H2,(H,5,6)(H,7,9)
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InChI Key

RDIMQHBOTMWMJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=S)NN=C(N1N)NN
Source PubChem
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Description Data deposited in or computed by PubChem

Molecular Formula

C2H6N6S
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DSSTOX Substance ID

DTXSID1061944
Record name 4-Amino-5-hydrazino-1,2,4-triazole-3-thiol
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Molecular Weight

146.18 g/mol
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Physical Description

Beige solid; [Sigma-Aldrich MSDS]
Record name 4-Amino-3-hydrazino-5-mercapto-1,2,4-triazole
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CAS No.

1750-12-5
Record name 4-Amino-3-hydrazino-5-mercapto-1,2,4-triazole
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Record name 4-Amino-5-hydrazino-1,2,4-triazole-3-thiol
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Record name 3H-1,2,4-Triazole-3-thione, 4-amino-5-hydrazinyl-2,4-dihydro-
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Record name 4-amino-5-thioxo-1,2,4-triazolidin-3-one hydrazone
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